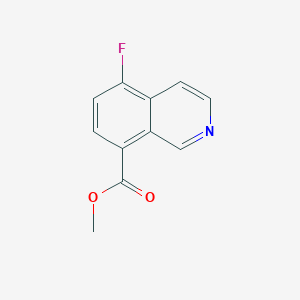

Methyl 5-fluoroisoquinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

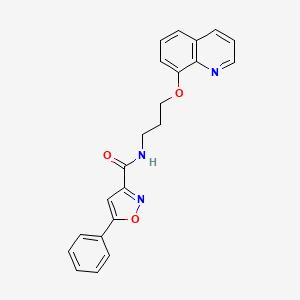

“Methyl 5-fluoroisoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8FNO2 . It has a molecular weight of 205.19 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoroisoquinoline-8-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 5-fluoroisoquinoline-8-carboxylate” is a powder . The storage temperature is 4 degrees Celsius . The boiling point is not specified .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Methyl 5-fluoroisoquinoline-8-carboxylate serves as a key intermediate in the synthesis of various quinolone derivatives. For instance, its utilization in palladium-catalyzed cross-coupling reactions has led to the development of compounds with significant antibacterial activity. Notably, these synthesized compounds have shown excellent activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, as well as Mycoplasma pneumoniae and Mycobacterium tuberculosis (Hayashi et al., 2002). This highlights the potential of methyl 5-fluoroisoquinoline-8-carboxylate derivatives as novel antibacterial agents.

Catalytic Arylation and Alkylation

The compound has also found applications in catalysis, particularly in auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives. This method facilitates the selective functionalization of C-H bonds, expanding the toolbox for synthetic chemistry and enabling the efficient synthesis of complex molecules with potential pharmaceutical applications (Shabashov & Daugulis, 2010).

Fluorescent Sensors

In addition to its role in drug synthesis, derivatives of methyl 5-fluoroisoquinoline-8-carboxylate have been explored as fluorescent sensors. For example, dendritic 8-hydroxyquinoline (8-HQ) derivatives synthesized from similar compounds have been shown to be highly selective for Zn(II) ions, demonstrating potential applications in bioimaging and environmental monitoring of heavy metals (Wang, Peng, & Sha, 2008).

Anticorrosive Properties

The modification of methyl 5-fluoroisoquinoline-8-carboxylate derivatives has also been explored for anticorrosive applications. Compounds synthesized from this chemical scaffold have demonstrated significant efficacy in protecting carbon steel against corrosion in acidic environments. This suggests potential industrial applications in the development of more durable materials and coatings (Faydy et al., 2020).

Safety and Hazards

“Methyl 5-fluoroisoquinoline-8-carboxylate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

methyl 5-fluoroisoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSMVCRBABTURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC=CC2=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-fluoroisoquinoline-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)

![2-(benzylthio)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2763412.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide](/img/structure/B2763413.png)

![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)

![3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2763427.png)